N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide
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Overview
Description
N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide is a chemical compound with the molecular formula C11H14N2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes an anilino group and an oxoethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide typically involves the reaction of aniline with an appropriate oxoethyl compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is designed to ensure consistent quality and high efficiency. The raw materials are carefully selected, and the reaction parameters are continuously monitored to maintain optimal conditions.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The anilino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as hydroxylated and alkylated compounds.
Scientific Research Applications
N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of protein-protein interactions. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-anilino-2-oxoethyl)amino]-N-phenylacetamide
- N-(2-Amino-2-oxoethyl)acrylamide
- 2-[(2-anilino-2-oxoethyl)sulfanyl]acetic acid
Uniqueness
N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific research applications.
Properties
IUPAC Name |
2-[(2-anilino-2-oxoethyl)amino]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-12-10(15)7-13-8-11(16)14-9-5-3-2-4-6-9/h2-6,13H,7-8H2,1H3,(H,12,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCHHVQHGOEOBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CNCC(=O)NC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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